molecular formula C13H16N4O2S B3003283 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448133-05-8

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3003283
CAS RN: 1448133-05-8
M. Wt: 292.36
InChI Key: VGWXUWSUMRENHW-UHFFFAOYSA-N
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Description

The compound "N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide" is a chemically synthesized molecule that likely contains a triazole ring, a common feature in various pharmaceuticals and agrochemicals due to their biological activity. The molecule also appears to have a carboxamide group, which is often involved in drug-receptor interactions, and a methylthio phenyl group, which could contribute to its lipophilicity and potential membrane permeability.

Synthesis Analysis

The synthesis of triazole derivatives can be complex, involving multiple steps and careful selection of starting materials and reaction conditions. For example, the synthesis of a related triazole compound was achieved through a five-step process using 4-chlorobenzenamine as the starting material, with specific reaction conditions such as temperature and time being critical for high yield . Another synthesis approach involved coupling a trimethylsilyl derivative of a methyl triazole carboxylate with a protected glycerol derivative, followed by amination and deprotection steps . These methods highlight the importance of protecting group strategies and reaction optimization in the synthesis of triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be quite diverse, with various substituents affecting the overall shape and electronic distribution. For instance, the structural and spectral characterization of a triazole compound revealed crystallization in the triclinic space group with specific unit cell parameters, and the structure was stabilized by hydrogen bonding . Such detailed structural information is crucial for understanding the interaction of the compound with biological targets or other molecules.

Chemical Reactions Analysis

The reactivity of triazole derivatives can involve interactions with various functional groups. The presence of amino, carboxamide, or thioether groups can lead to different chemical reactions, such as amination or thiol-ene reactions. The reaction mechanism can be influenced by the electronic properties of the substituents and the steric hindrance around the reactive centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxamide can enhance hydrogen bonding capability, affecting solubility and boiling points. The lipophilicity of the molecule can be influenced by the presence of a methylthio phenyl group, which could affect its ability to cross biological membranes and its overall bioavailability.

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17-8-11(15-16-17)13(19)14-7-12(18)9-3-5-10(20-2)6-4-9/h3-6,8,12,18H,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXUWSUMRENHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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